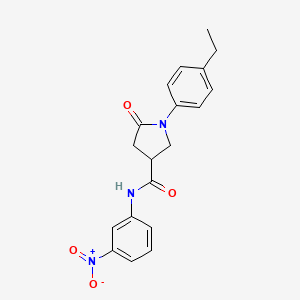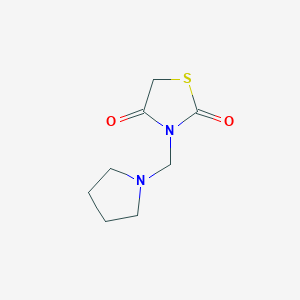
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, also known as L-741,626, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. By binding to this receptor, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide can modulate the activity of dopaminergic neurons, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide is its high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Synthesemethoden
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzaldehyde with 2-(3,3-dimethyl-1-isoquinolinyl)ethylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate 2-(3,3-dimethyl-1-isoquinolinyl)-3-(4-fluorophenyl)propanal, which is then reduced to 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, which is a key target for the treatment of schizophrenia and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-20(2)12-14-5-3-4-6-16(14)18(23-20)17(19(22)24)11-13-7-9-15(21)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWNMFZFQQXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(CC3=CC=C(C=C3)F)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3-(4-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
